molecular formula C17H21NO3 B12416535 rac Etodolac-d3

rac Etodolac-d3

Cat. No.: B12416535
M. Wt: 290.37 g/mol
InChI Key: NNYBQONXHNTVIJ-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Etodolac-d3 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. It is a racemic mixture, meaning it contains equal parts of two enantiomers. The compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Etodolac-d3 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research use.

Chemical Reactions Analysis

Types of Reactions

rac Etodolac-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include various deuterated metabolites and derivatives of Etodolac, which are useful for studying the pharmacokinetics and metabolic pathways of the drug.

Scientific Research Applications

rac Etodolac-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving the synthesis and degradation of Etodolac.

    Biology: Helps in understanding the metabolic pathways and biological effects of Etodolac.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Etodolac.

    Industry: Employed in the development of new formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of rac Etodolac-d3 is similar to that of Etodolac. It acts as a non-selective inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever .

Comparison with Similar Compounds

Similar Compounds

    Etodolac: The non-deuterated form of rac Etodolac-d3, used as an NSAID.

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: A widely used NSAID with a similar mechanism of action.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking of the compound in metabolic studies, leading to a better understanding of its pharmacokinetics and metabolic pathways .

Properties

Molecular Formula

C17H21NO3

Molecular Weight

290.37 g/mol

IUPAC Name

2-[8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/i2D3

InChI Key

NNYBQONXHNTVIJ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Origin of Product

United States

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